
1-methyl-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic molecules characterized by their complex structure and potential for various chemical reactions and applications. This introduction focuses on the compound's relevance in synthetic organic chemistry and molecular design, underscoring the significance of its detailed analysis.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, demonstrating the efficiency and versatility of modern organic synthesis techniques. For example, Ryzhkova et al. (2023) detailed a synthesis method based on tandem Knoevenagel–Michael protocol for a structurally similar compound, highlighting the utility of multicomponent reactions in creating complex molecular architectures with high atom economy (Ryzhkova et al., 2023).
Molecular Structure Analysis
The structural elucidation of compounds within this category often relies on spectral data and theoretical calculations. Halim and Ibrahim (2022) utilized spectral analysis alongside quantum studies to determine the molecular structure of a novel compound, underscoring the role of computational chemistry in confirming molecular configurations (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Chemical reactions involving related compounds can yield a variety of reaction products, dependent on the reactants and conditions employed. For instance, Malet et al. (1993) explored the reactivity of 4-azido- and 4-amino-6-methyl-2H-pyran-2-one, leading to the synthesis of triazoles and pyridines, demonstrating the compound's versatility in chemical transformations (Malet et al., 1993).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Microwave-Assisted Synthesis : A study highlighted the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, including compounds related to the one . This process offers advantages such as short reaction times, simple purification, and high yields, making it an efficient method for producing these compounds. The synthesized compounds demonstrated potent anticancer activity against various human cancer cell lines, indicating their potential in therapeutic applications (Hadiyal et al., 2020).
Structural and Optical Characteristics : Another study focused on the structural and optical properties of pyrazolo pyridine derivatives. Through techniques like X-ray diffraction and optical spectroscopy, researchers characterized these compounds' polycrystalline nature and optical functions. The findings suggest applications in optoelectronics, such as photosensors, due to their distinct optical energy gaps and diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
Molecular Docking and In Vitro Screening : A comprehensive study synthesized a series of novel pyridine and fused pyridine derivatives, evaluating their potential biomedical applications through molecular docking and in vitro screening. This research underscores the versatility of pyridine-based compounds in developing new therapeutic agents (Flefel et al., 2018).
Potential Applications
Biomedical Applications : The pyrazolo[3,4-b]pyridines family, closely related to the compound , showcases diverse biomedical applications, from therapeutic agents to biological sensing. Their synthesis, structural diversity, and applications highlight the significant potential of these compounds in medicine and healthcare (Donaire-Arias et al., 2022).
Coordination Chemistry and Luminescent Properties : Derivatives of pyridine-based ligands, including those similar to 1-methyl-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, have found applications in coordination chemistry. These compounds have been used to create luminescent lanthanide complexes and iron complexes with unique thermal and photochemical properties, showing their potential in developing new materials and sensors (Halcrow, 2005).
Propriétés
IUPAC Name |
1-methyl-3-[3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-8-13(9-15(20)23-11)24-12-5-7-19(10-12)17(22)14-4-3-6-18(2)16(14)21/h3-4,6,8-9,12H,5,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCDELIYQXOGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2497707.png)
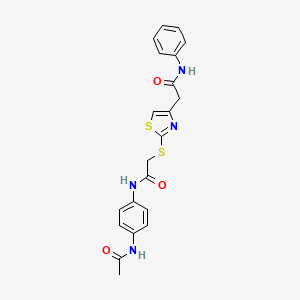
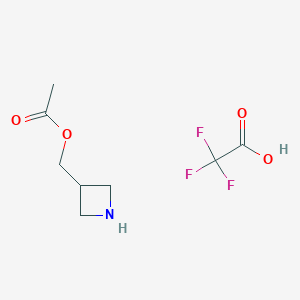
![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)
![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)

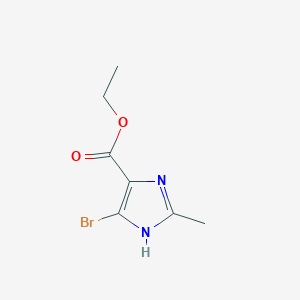
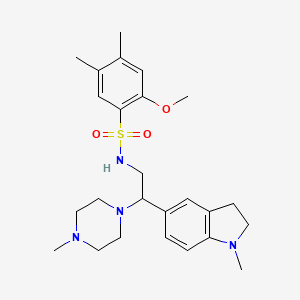

![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)
![1-(Chloromethyl)-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2497728.png)
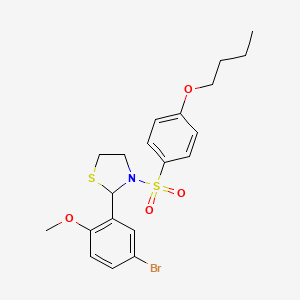
![5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2497730.png)